molecular formula C14H16O3 B14015847 6-(3,4-Dimethoxyphenyl)hexa-3,5-dien-2-one CAS No. 55047-63-7

6-(3,4-Dimethoxyphenyl)hexa-3,5-dien-2-one

Cat. No.: B14015847
CAS No.: 55047-63-7
M. Wt: 232.27 g/mol
InChI Key: NASZZNZDYTYXPT-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)hexa-3,5-dien-2-one is an organic compound with the molecular formula C₁₄H₁₆O₃ and a molecular weight of 232.275 g/mol It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a hexa-3,5-dien-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(3,4-Dimethoxyphenyl)hexa-3,5-dien-2-one can be synthesized through a series of chemical reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the intermediate product. This intermediate is then subjected to further reactions to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)hexa-3,5-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)hexa-3,5-dien-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)hexa-3,5-dien-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Phenylhexa-3,5-dien-2-one: Similar structure but lacks the methoxy groups.

    Hexa-3,5-dien-2-one: A simpler compound without the phenyl or methoxy groups.

Uniqueness

6-(3,4-Dimethoxyphenyl)hexa-3,5-dien-2-one is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .

Properties

CAS No.

55047-63-7

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)hexa-3,5-dien-2-one

InChI

InChI=1S/C14H16O3/c1-11(15)6-4-5-7-12-8-9-13(16-2)14(10-12)17-3/h4-10H,1-3H3

InChI Key

NASZZNZDYTYXPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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